molecular formula C7H6INO2 B8596610 (4-iodopyridin-3-yl) acetate

(4-iodopyridin-3-yl) acetate

Cat. No.: B8596610
M. Wt: 263.03 g/mol
InChI Key: IIGKXIBXMYABPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-iodopyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and an ester functional group derived from acetic acid at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-iodo-pyridin-3-yl ester can be achieved through several methods. One common approach involves the esterification of 4-iodo-3-pyridinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of Suzuki–Miyaura coupling, where 4-iodopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of acetic acid 4-iodo-pyridin-3-yl ester typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-iodopyridin-3-yl) acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: Products include 4-iodo-3-pyridinol and other reduced derivatives.

    Oxidation Reactions: Products include 4-iodo-3-pyridinecarboxylic acid and other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
(4-iodopyridin-3-yl) acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitutions makes it a versatile building block for synthesizing complex molecules targeting neurological and inflammatory diseases. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes involved in disease pathways.

Case Study: Inhibition of Kinases
A study on related pyridine derivatives demonstrated their effectiveness as inhibitors of receptor tyrosine kinases, such as c-KIT, which are implicated in several cancers including gastrointestinal stromal tumors (GIST). The derivatives exhibited selectivity against mutated forms of these kinases, indicating their potential as targeted cancer therapies .

Organic Synthesis

Building Blocks for Complex Molecules
The compound is utilized as a precursor for synthesizing heterocyclic compounds and other natural product analogs. Its reactivity allows it to participate in various organic reactions, such as cross-coupling reactions and nucleophilic substitutions, facilitating the construction of complex molecular architectures.

Synthesis Example
For example, this compound can be reacted with different nucleophiles to yield diverse derivatives that may possess unique biological activities. This versatility is crucial for developing new therapeutic agents .

Biological Studies

Enzyme Inhibitors
Research indicates that this compound derivatives can act as enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism. For instance, a related compound showed significant inhibition of monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders like Alzheimer's disease.

CompoundBiological ActivityMechanism of ActionReference
This compound derivative AMAO InhibitionCompetitive inhibition
Pyridine derivative Bc-KIT InhibitionSelective binding to mutated kinases
Pyridine derivative CAnti-inflammatoryModulation of inflammatory pathways

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyridine ring can significantly alter their potency and selectivity against biological targets.

Table 2: SAR Analysis

SubstituentActivityIC50 (µM)Notes
Iodo groupHigh0.013Enhances binding affinity
Acetate groupModerate0.039Affects solubility and reactivity
Additional alkyl groupsVariable-Influences lipophilicity

Mechanism of Action

The mechanism of action of acetic acid 4-iodo-pyridin-3-yl ester depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ester group can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

(4-iodopyridin-3-yl) acetate can be compared with other pyridine derivatives such as:

    4-Bromo-3-pyridyl acetate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

    4-Chloro-3-pyridyl acetate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.

    4-Fluoro-3-pyridyl acetate: Contains a fluorine atom instead of iodine. It is more stable and less reactive compared to the iodine derivative.

The uniqueness of acetic acid 4-iodo-pyridin-3-yl ester lies in the presence of the iodine atom, which imparts specific reactivity and biological activity that can be exploited in various applications.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

(4-iodopyridin-3-yl) acetate

InChI

InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3

InChI Key

IIGKXIBXMYABPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CN=C1)I

Origin of Product

United States

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